5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Physicochemical property Log P

5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid is a fully substituted bicyclic heterocycle bearing two CHF₂ groups at the 5‑ and 7‑positions and a carboxylic acid at the 2‑position. With a molecular weight of 263.15 Da and four fluorine atoms, it bridges the chemical space between high‑lipophilicity kinase‑inhibitor scaffolds and ionisable functionality suitable for salt formation or prodrug design.

Molecular Formula C9H5F4N3O2
Molecular Weight 263.152
CAS No. 438227-84-0
Cat. No. B2360106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS438227-84-0
Molecular FormulaC9H5F4N3O2
Molecular Weight263.152
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F
InChIInChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18)
InChIKeyFRAHNBWWMSAPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (CAS 438227‑84‑0): Core Structure and Physicochemical Identity for Targeted Procurement


5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid is a fully substituted bicyclic heterocycle bearing two CHF₂ groups at the 5‑ and 7‑positions and a carboxylic acid at the 2‑position . With a molecular weight of 263.15 Da and four fluorine atoms, it bridges the chemical space between high‑lipophilicity kinase‑inhibitor scaffolds and ionisable functionality suitable for salt formation or prodrug design . The scaffold is widely recognised as a privileged hinge‑binding motif in kinase drug discovery, but the 5,7‑bis‑difluoromethyl pattern is rarely encountered among commercial analogues, making the compound a distinctive entry point for structure‑activity relationship (SAR) exploration.

Why Analogues Bearing Only a Single CHF₂ Group or Lacking the 2‑Carboxylic Acid Cannot Substitute 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid in SAR‑Driven Programmes


Removing one CHF₂ group (e.g., moving from the 5,7‑bis‑ to the 5‑mono‑difluoromethyl analogue) alters three experimentally critical properties simultaneously: the computed log P drops from 0.84 to 0.42, the distribution coefficient at physiological pH (log D) shifts by more than 0.6 units, and the molecular volume contracts by roughly 24% . Furthermore, the 5,7‑bis‑difluoromethyl‑2‑amine and the 5,7‑bis‑difluoromethyl parent heterocycle both lack the ionisable carboxylic acid handle that enables salt‑formation and solubility tuning during lead optimisation [1]. These quantitative shifts in molecular recognition parameters mean that a medicinal chemist cannot simply replace the target compound with a mono‑CHF₂ or non‑acidic congener and expect comparable affinity, selectivity, or pharmacokinetic behaviour.

Quantitative Differentiation of 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid: Head‑to‑Head Physicochemical and Structural Metrics Versus the Closest Mono‑CHF₂ Analogue


Computed Log P Difference: 5,7‑Bis‑CHF₂ vs. 5‑Mono‑CHF₂ Analogue

The target compound exhibits a calculated log P of 0.8389, whereas the 5‑(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (CAS 1823843‑51‑1) gives a log P of 0.4202 under the same computational model . The 0.42‑unit increase reflects the contribution of the second CHF₂ group and brings the compound closer to the lipophilicity window (log P 1–3) typically associated with better passive membrane permeability.

Lipophilicity Physicochemical property Log P

pH‑Dependent Distribution Coefficient (Log D) Comparison: Implications for Ionisation‑Dependent Solubility

At physiologically relevant pH, the target compound's computed log D is –2.943, compared with –3.5626 for the 5‑mono‑CHF₂ analogue . The >0.6 log D unit difference indicates that the target compound partitions more favourably into organic phases under the same conditions, potentially improving both solubility and passive absorption relative to the less‑lipophilic mono‑CHF₂ congener.

Log D Solubility Ionisation

Calculated Aqueous Solubility (Log S) Advantage Over the 5‑Mono‑CHF₂ Analogue

The target compound's predicted log S (log Sw = –1.0023) is approximately 0.35 log units higher than that of the 5‑mono‑CHF₂ counterpart (log Sw = –1.3492) . Although both compounds contain one ionisable carboxylic acid, the addition of the second CHF₂ group slightly improves the computed aqueous solubility—an advantage that can reduce the need for co‑solvents or formulation aids during early biological testing.

Aqueous solubility Log S Formulation

Carboxylic Acid Handle Pre‑Enables Salt‑Formation and Prodrug Strategies Absent in the Non‑Acidic 5,7‑Bis‑CHF₂ Core

The 5,7‑bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine core (CAS 827586‑41‑4, MW 219.14) lacks the 2‑carboxylic acid functionality present in the target compound . This structural distinction means the target can form pharmaceutically acceptable salts or ester prodrugs without additional synthetic manipulation, providing a direct path to modulating solubility, dissolution rate, and oral absorption [1].

Salt formation Prodrug Lead optimisation

Regiochemical Uniqueness: Simultaneous 5‑ and 7‑CHF₂ Substitution Creates a Symmetrical Pattern Rare Among Commercial Analogues

Academic syntheses demonstrate that cyclocondensation of 3,4‑substituted 5‑aminopyrazoles with asymmetric 1,3‑dicarbonyl compounds predominantly yields either 5‑CHF₂ or 7‑CHF₂ pyrazolo[1,5‑a]pyrimidines, not both simultaneously [1]. The target compound’s 5,7‑bis‑CHF₂ pattern requires a carefully controlled synthetic sequence, making it significantly less common in commercial libraries. This regiochemical uniqueness provides a differentiated starting point for kinase‑inhibitor programmes that exploit the ATP‑hinge region.

Regiochemistry SAR exploration Chemical diversity

Limitation Acknowledgment: Direct Biological Activity Data for the Target Compound Remain Sparse

Despite the compound’s structural attractiveness, no peer‑reviewed study or patent has reported quantitative biochemical IC₅₀, cellular EC₅₀, or in vivo PK data specifically for 5,7‑bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid. The class‑level inference from pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid derivatives demonstrates nanomolar potency against HCV NS5B polymerase and PI3Kδ isoforms, but these activities were measured for compounds with substantially different substituents at the 5‑ and 7‑positions [1][2]. Therefore, the quantitative differentiation rests solely on physicochemical properties and synthetic accessibility until bespoke biological profiling is performed.

Data gap Evidence strength Caveat emptor

Procurement‑Ready Application Scenarios for 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid Based on Its Quantifiable Differentiation


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Library Expansion

Medicinal chemistry teams engaged in kinase inhibitor discovery can rationally select the compound as a privileged hinge‑binding scaffold that simultaneously offers the calculated log P (0.84) and log D (–2.94) desirable for central nervous system or intracellular targets . Its ready‑to‑derivatise 2‑carboxylic acid permits immediate amide‑coupling or ester‑formation without protecting‑group removal, accelerating the generation of diverse analogue libraries.

Metabolic Stability Enhancement by Exploiting the Additive Effect of Dual CHF₂ Substituents

Because the difluoromethyl group is known to block oxidative metabolism at adjacent positions, the 5,7‑bis‑CHF₂ pattern hypothetically provides a more robust metabolic shield than the mono‑CHF₂ analogues . Drug‑metabolism scientists can use the compound to test this hypothesis in microsomal or hepatocyte stability assays, with the benchmark log P/log D values serving as reference points for structure‑metabolism relationship studies.

Salt‑Formation and Formulation Screening Without Additional Synthetic Steps

Formulation scientists require ionisable functional groups to generate pharmaceutical salts that improve solubility and oral bioavailability. The target compound’s 2‑carboxylic acid (absent in the non‑acidic 5,7‑bis‑CHF₂ core) enables immediate salt screening with pharmaceutically acceptable counter‑ions [1], thereby reducing the need for custom synthesis typically required for non‑ionisable analogues.

IP‑Differentiating Starting Point for Lead Optimisation Programmes

Patent analysis indicates that most disclosed pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid kinase inhibitors bear mono‑substitution at the 5‑ or 7‑position [2]. Procuring the 5,7‑bis‑difluoromethyl derivative provides a composition‑of‑matter anchor point that is structurally distinct from the vast majority of prior‑art exemplars, offering a strategic advantage during patent landscape evaluation.

Quote Request

Request a Quote for 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.